molecular formula C18H15F3N2O3 B2607844 N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide CAS No. 922000-63-3

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide

Katalognummer: B2607844
CAS-Nummer: 922000-63-3
Molekulargewicht: 364.324
InChI-Schlüssel: QTHFARFGAZUMNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H15F3N2O3 and its molecular weight is 364.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzoxazepine core and a trifluoromethyl group. Its molecular formula is C15H14F3N2OC_{15}H_{14}F_{3}N_{2}O, and it has a molecular weight of 300.28 g/mol. The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Inhibition of Enzymes : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been noted that similar benzoxazepines can inhibit squalene synthase, which plays a crucial role in cholesterol biosynthesis .
  • Modulation of Receptor Activity : Compounds in this class may modulate the activity of certain receptors associated with neurotransmission and immune responses. This modulation can affect downstream signaling pathways critical for cellular function .
  • Antitumor Activity : Some studies have suggested that benzoxazepine derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Exhibits cytotoxic effects on various cancer cell lines; induces apoptosis in sensitive cells.
Enzyme Inhibition Potential inhibition of squalene synthase and other metabolic enzymes involved in lipid metabolism.
Neuroprotective Effects May protect neuronal cells from oxidative stress and apoptosis through modulation of signaling pathways.

Case Studies

  • Antitumor Evaluation : A study evaluated the anticancer properties of a related compound in vitro against various human cancer cell lines. Results showed significant inhibition of cell growth with IC50 values ranging from 10 to 30 µM .
  • Neuroprotection Research : In vivo studies demonstrated that benzoxazepine derivatives provided neuroprotective effects in models of neurodegeneration by reducing markers of oxidative stress and inflammation .
  • Pharmacokinetic Studies : Pharmacokinetic profiling revealed favorable absorption and distribution characteristics for compounds in this class, suggesting potential for therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Treatment of Diabetes

Recent studies have highlighted the efficacy of compounds related to N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide in managing diabetes. Specifically, derivatives of this compound have been shown to exhibit anti-diabetic properties by enhancing insulin sensitivity and reducing blood glucose levels in preclinical models. For instance, a patent (EP2247587B1) discusses the use of similar benzoxazepine derivatives for the treatment and prevention of both Type 1 and Type 2 diabetes .

Anti-obesity Effects

In addition to its anti-diabetic properties, this compound has been investigated for its potential role in obesity management. The mechanism involves modulation of metabolic pathways that regulate fat storage and energy expenditure. By influencing these pathways, compounds derived from benzoxazepines may help in weight reduction and management of obesity-related complications .

Molecular Mechanisms

The molecular structure of this compound allows it to interact with various biological targets. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a suitable candidate for drug development. The compound's ability to modulate specific receptors involved in glucose metabolism and fat storage is critical for its therapeutic effects .

Case Studies

Study Focus Findings
Study ADiabetes ManagementDemonstrated significant reduction in fasting blood glucose levels in diabetic mice treated with benzoxazepine derivatives .
Study BObesity TreatmentShowed that administration of related compounds resulted in decreased body weight and improved metabolic parameters in obese rats .
Study CPharmacokineticsEvaluated the pharmacokinetic profile of N-(4-methyl-5-oxo...) indicating favorable absorption and bioavailability characteristics .

Clinical Trials

Further clinical trials are necessary to validate the efficacy and safety of this compound in humans. Investigations should focus on long-term effects and potential side effects associated with chronic use.

Structural Modifications

Exploration of structural modifications may lead to more potent analogs with improved therapeutic profiles. Understanding the structure–activity relationship will be crucial for optimizing the pharmacological properties of these compounds.

Eigenschaften

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3/c1-23-7-8-26-15-6-5-13(10-14(15)17(23)25)22-16(24)11-3-2-4-12(9-11)18(19,20)21/h2-6,9-10H,7-8H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHFARFGAZUMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.